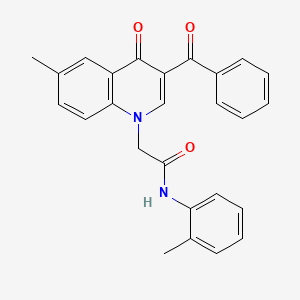

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and studied for various therapeutic effects, including antiviral, antiapoptotic, antibacterial, and anti-tubercular activities. These compounds have shown significant potential in treating diseases such as Japanese encephalitis and tuberculosis, and they have been evaluated for their in vitro neuroprotection and inhibition of Mycobacterium tuberculosis (MTB) InhA .

Synthesis Analysis

The synthesis of anilidoquinoline derivatives involves multiple steps, including the use of Sonogashira cross-coupling and sequence reactions with various reagents such as chloroacetylchloride, hydrazine hydrate, and different substituted amines . The synthesis process is crucial for obtaining high yields and purity of the desired compounds, which are then characterized by spectroscopic techniques and elemental analyses .

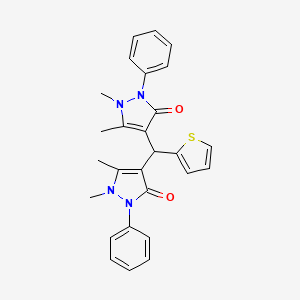

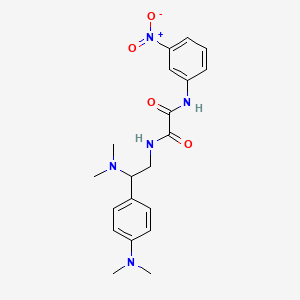

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives has been investigated using various spectroscopic methods, including FT-IR, FT-Raman, and NMR. Density Functional Theory (DFT) calculations have been employed to compare theoretical and experimental vibrational wavenumbers, which show good agreement . The molecular electrostatic potential and frontier molecular orbital analysis have been used to study the charge distribution and intermolecular charge transfer within the molecule .

Chemical Reactions Analysis

Anilidoquinoline derivatives undergo various chemical reactions, including cyclization and coupling reactions, to form stable compounds with potential biological activity. For instance, iodine-mediated cyclization has been used to synthesize isoquinolin-1-ylidene acetamides from vinylbenzonitrile derivatives . These reactions are essential for the development of novel compounds with enhanced biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carbonyl and amino groups affects the compound's reactivity and interaction with biological targets. The nonlinear optical properties and hyperpolarizability parameters of these compounds have also been studied, indicating their potential application in material science .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A study on 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the specified compound, demonstrated remarkable broad-spectrum antitumor activity. These compounds showed potency against various cancer cell lines, including CNS, renal, breast, and leukemia, suggesting potential applications in cancer research and therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Synthesis and Chemical Properties

Research on derivatives of isoquinoline, such as the synthesis of (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides through iodine-mediated cyclization, highlights the compound's relevance in synthetic chemistry. These studies underscore the compound's role in developing new chemical reactions and pathways, which can be applied in the synthesis of novel compounds with potential pharmaceutical applications (Kazuhiro Kobayashi et al., 2007).

Antimicrobial Activity

A series of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives synthesized from tetrahydroisoquinoline showed antimicrobial activity. This finding suggests that structurally related compounds, including the specified acetamide derivative, could be explored for antimicrobial properties, contributing to the development of new antimicrobial agents (N. Rao et al., 2020).

Neuroprotection and Antiviral Effects

The therapeutic effect of a novel anilidoquinoline derivative in treating Japanese encephalitis, through significant antiviral and antiapoptotic effects, points towards the potential neuroprotective and antiviral applications of quinolinone derivatives. This suggests an area of research where the specified compound could be relevant, especially in the context of viral infections affecting the nervous system (Joydeep Ghosh et al., 2008).

Eigenschaften

IUPAC Name |

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3/c1-17-12-13-23-20(14-17)26(31)21(25(30)19-9-4-3-5-10-19)15-28(23)16-24(29)27-22-11-7-6-8-18(22)2/h3-15H,16H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONAXQCOGPAJCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2548714.png)

![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2548716.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2548725.png)